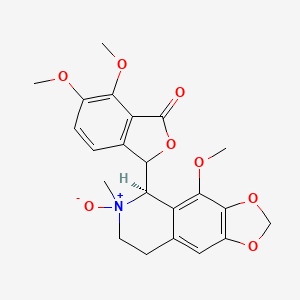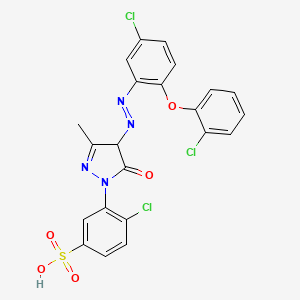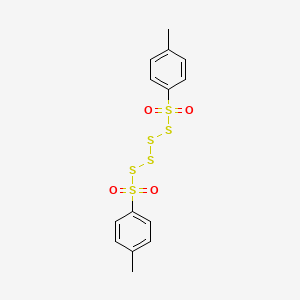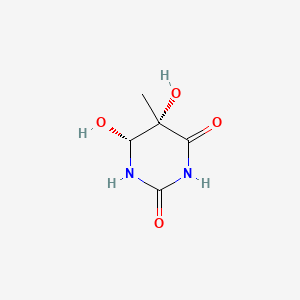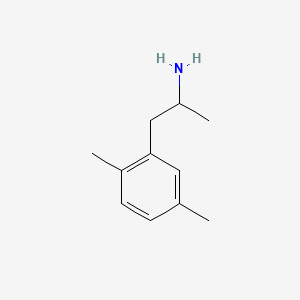
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undec-3-yl)piperidine is a complex organic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine typically involves the reaction of piperidine with a suitable precursor that contains the spiro structure. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The piperidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine include other spiro compounds with piperidine moieties, such as:
- 1-(3,9-Dioxido-9-(1-morpholinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)morpholine
- 1-(3,9-Dioxido-9-(1-pyrrolidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific spiro structure and the presence of the piperidine moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
19341-46-9 |
|---|---|
Fórmula molecular |
C15H28N2O6P2 |
Peso molecular |
394.34 g/mol |
Nombre IUPAC |
3,9-di(piperidin-1-yl)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C15H28N2O6P2/c18-24(16-7-3-1-4-8-16)20-11-15(12-21-24)13-22-25(19,23-14-15)17-9-5-2-6-10-17/h1-14H2 |
Clave InChI |
HDYBUFLQGBXAFG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P2(=O)OCC3(CO2)COP(=O)(OC3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


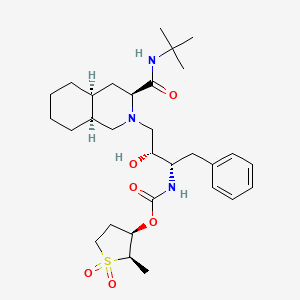
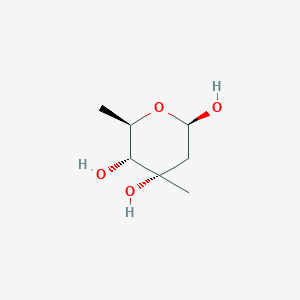


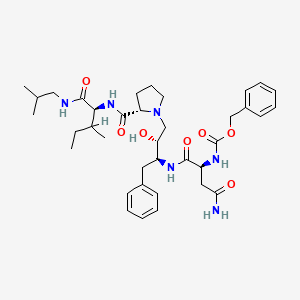
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

